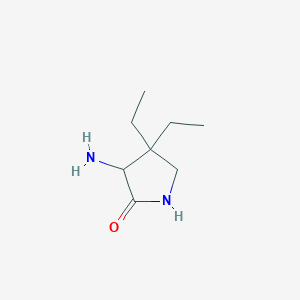

3-Amino-4,4-diethylpyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Amino-4,4-diethylpyrrolidin-2-one is a chemical compound belonging to the class of pyrrolidinones, which are five-membered lactam rings containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4,4-diethylpyrrolidin-2-one typically involves the cyclization of amino acids or their derivatives. One common method is the cyclization of 4,4-diethyl-2-aminobutyric acid under acidic conditions. The reaction can be carried out using strong acids like hydrochloric acid or sulfuric acid, and the reaction temperature is usually maintained at a moderate level to ensure the formation of the pyrrolidinone ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4,4-diethylpyrrolidin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of corresponding amides or carboxylic acids.

Reduction: Reduction reactions can produce amines or alcohols as major products.

Substitution: Substitution reactions can result in the formation of various alkylated derivatives of the compound.

Scientific Research Applications

3-Amino-4,4-diethylpyrrolidin-2-one has several scientific research applications, including its use in chemistry, biology, medicine, and industry.

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It has been studied for its potential biological activities, such as antimicrobial and antifungal properties. Medicine: The compound may be explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases. Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Amino-4,4-diethylpyrrolidin-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

3-Amino-4,4-diethylpyrrolidin-2-one is compared with other similar compounds, highlighting its uniqueness. Some similar compounds include:

Pyrrolidinone: A related compound with similar structural features but different functional groups.

Lactam: Another class of cyclic amides with varying ring sizes and substituents.

Pyrrole: A five-membered heterocyclic aromatic compound with nitrogen in the ring.

These compounds share some similarities in their chemical structure but differ in their functional groups and biological activities.

Is there anything specific you would like to know more about?

Biological Activity

3-Amino-4,4-diethylpyrrolidin-2-one is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of Hematopoietic Prostaglandin D Synthase (H-PGDS). This enzyme plays a significant role in the synthesis of prostaglandin D2 (PGD2), which is implicated in various physiological and pathological processes. The following sections provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.

H-PGDS Inhibition

This compound has been identified as a potent inhibitor of H-PGDS. This inhibition can lead to decreased levels of PGD2, which is linked to several conditions, including neurodegenerative diseases and musculoskeletal disorders. The modulation of PGD2 levels can potentially alter the inflammatory response and may provide therapeutic benefits in diseases where PGD2 is considered pathogenic .

Role in Disease Modulation

Research indicates that inhibiting H-PGDS can have beneficial effects in conditions such as Duchenne muscular dystrophy and metabolic diseases like diabetes and obesity. PGD2 is known to influence adipogenesis through its conversion to 15-deoxy-Δ12,14-PGJ2, which acts as a ligand for PPARγ, a key regulator in fat cell differentiation .

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial and antifungal activities. This broad-spectrum activity suggests its potential use in treating infections caused by various pathogens.

Case Studies and Research Findings

Several studies have explored the efficacy of this compound:

- Neurodegenerative Diseases : Inhibition of H-PGDS has been linked to reduced neuroinflammation, which may benefit patients with neurodegenerative conditions such as Alzheimer's disease.

- Musculoskeletal Disorders : The compound has shown promise in alleviating symptoms associated with conditions like Duchenne muscular dystrophy by modulating inflammatory pathways .

- Metabolic Disorders : Research indicates that this compound could play a role in managing obesity-related complications by influencing adipocyte function through PGD2 modulation .

Table 1: Summary of Biological Activities

Table 2: Case Studies on this compound

Properties

IUPAC Name |

3-amino-4,4-diethylpyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-3-8(4-2)5-10-7(11)6(8)9/h6H,3-5,9H2,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPVSEENEBPDEMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CNC(=O)C1N)CC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.